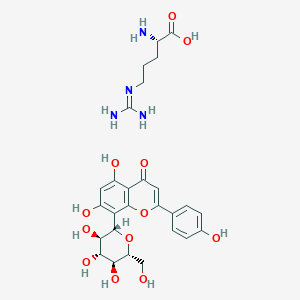
Vitexin argininate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vitexin (arginine) is a bioactive compound found in various medicinal plants. It is a flavonoid glycoside, specifically an apigenin-8-C-glucoside, known for its diverse pharmacological properties. Vitexin (arginine) has been studied for its antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Vitexin (arginine) can be synthesized through enzymatic glycosylation. Solvent-stable β-fructosidase is used to glycosylate vitexin in organic solvents, achieving high yields of vitexin glycosides. The reaction conditions typically involve 30–80% (v/v) ethyl acetate, with yields ranging from 90–99% .
Industrial Production Methods
Industrial production of vitexin (arginine) often involves the extraction from plant sources such as hawthorn, mung bean, and bamboo. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity vitexin (arginine) .
Analyse Des Réactions Chimiques
Types of Reactions
Vitexin (arginine) undergoes various chemical reactions, including:
Oxidation: Vitexin can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert vitexin to its reduced forms.
Substitution: Glycosylation reactions, where sugar moieties are added to vitexin, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Enzymatic glycosylation using glycosyltransferases and glycosidases.
Major Products Formed
Oxidation: Quinones and other oxidative derivatives.
Reduction: Reduced forms of vitexin.
Substitution: Vitexin glycosides, such as β-D-fructofuranosyl-(2→6)-vitexin.
Applications De Recherche Scientifique
Vitexin (arginine) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its potential therapeutic effects in treating cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Used in the development of nutraceuticals and functional foods due to its bioactive properties
Mécanisme D'action
Vitexin (arginine) exerts its effects through various molecular targets and pathways. It has been found to target the Vitamin D receptor (VDR), facilitating its translocation into the cell nucleus to exert transcriptional activity. Vitexin also promotes the polarization of macrophages towards the M1 phenotype, which is dependent on VDR. Additionally, it regulates the transcriptional activation of phenazine biosynthesis-like domain protein (PBLD) via VDR, playing a critical role in macrophage polarization and mitigating the progression from chronic colitis to colorectal cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoorientin: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Chlorogenic acid: Known for its antioxidant activity and found in various plants.
Agnuside: A compound with estrogenic-like activity, used in hormone replacement therapy.
Uniqueness of Vitexin (arginine)
Vitexin (arginine) is unique due to its specific glycosylation pattern and its ability to target the Vitamin D receptor, which distinguishes it from other similar compounds. Its diverse pharmacological properties and potential therapeutic applications make it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C27H34N4O12 |
|---|---|
Poids moléculaire |
606.6 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C21H20O10.C6H14N4O2/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8;7-4(5(11)12)2-1-3-10-6(8)9/h1-6,14,17-19,21-25,27-29H,7H2;4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t14-,17-,18+,19-,21+;4-/m10/s1 |
Clé InChI |
UYXWSGOMVDZQBF-ZKSSNEHASA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B12426174.png)
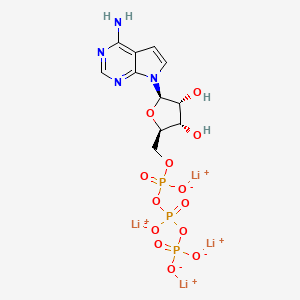
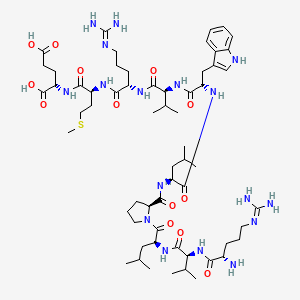
![(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12426186.png)
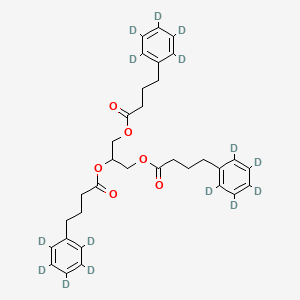
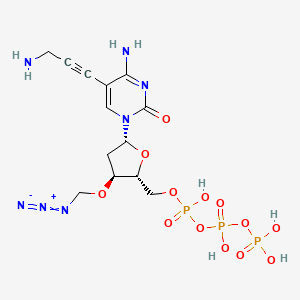
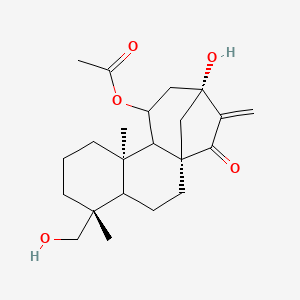
![tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B12426201.png)
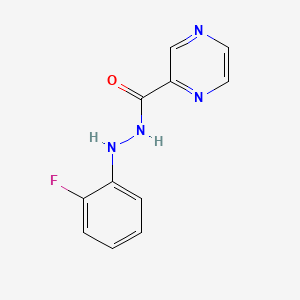
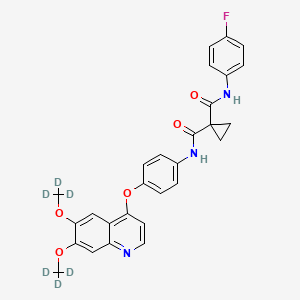
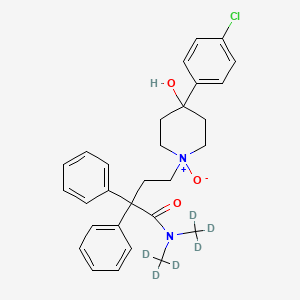
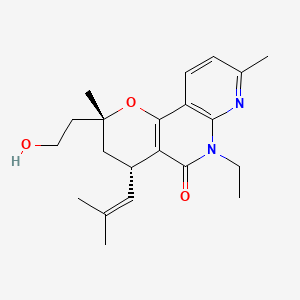
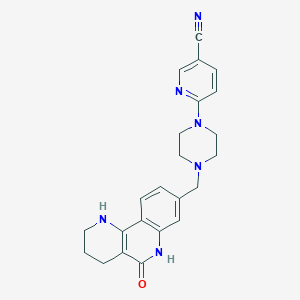
![(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B12426259.png)
